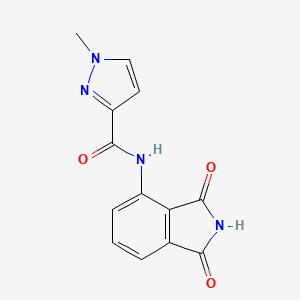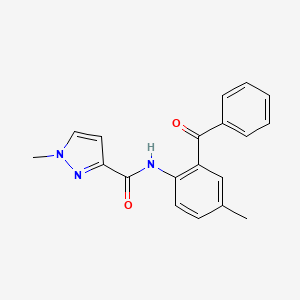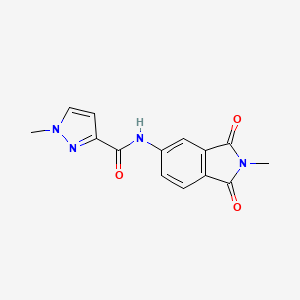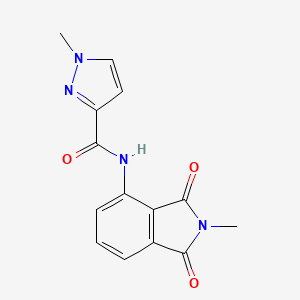
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide” is also known as Apremilast . It is a phosphodiesterase 4 (PDE4) inhibitor . The active ingredient in apremilast tablets is apremilast . Its empirical formula is C22H24N2O7S and the molecular weight is 460.5 .
Synthesis Analysis
Apremilast was first discovered in 2009 through the optimization of previous PDE4 inhibitors/sulfone analogues . An alternative and improved process for the preparation of Apremilast has been described, which includes hydrogenation in acetone, cyclization and acetylation followed by condensation in methyl isobutyl ketone (MIBK) and acetic acid mixture in specific volume ratios .Molecular Structure Analysis
The molecular structure of Apremilast is characterized by the presence of a key skeleton of β-amino sulfone . The amino group of apremilast in phthalimide form is attached to a benzylic stereogenic carbon .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Apremilast include hydrogenation, cyclization, acetylation, and condensation .Physical And Chemical Properties Analysis
The molecular formula of Apremilast is C22H24N2O7S and the molecular weight is 460.5 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mécanisme D'action
Safety and Hazards
Apremilast has some known contraindications and precautions. It is not recommended for use with strong cytochrome P450 enzyme inducers (e.g., rifampin, phenobarbital, carbamazepine, phenytoin) because loss of efficacy may occur . Cases of angioedema and anaphylaxis have been reported during post-marketing surveillance .
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-17-6-5-9(16-17)12(19)14-8-4-2-3-7-10(8)13(20)15-11(7)18/h2-6H,1H3,(H,14,19)(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLGEHSNIAMEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6535807.png)
![N-cyclohexyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6535808.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B6535820.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535829.png)
![1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6535832.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535840.png)
![1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6535847.png)
![1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6535856.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535857.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535861.png)




